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Technical Support Center: Separation of 1,2-Butanediol and Ethylene Glycol Azeotrope

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Compound of Interest		
Compound Name:	1,2-Butanediol	
Cat. No.:	B146104	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the **1,2-Butanediol** (1,2-BDO) and ethylene glycol (EG) azeotrope.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation process.

Issue 1: Poor Separation Efficiency in Azeotropic Distillation

Question: My azeotropic distillation is not effectively separating 1,2-BDO and EG. What are the potential causes and solutions?

Answer:

Poor separation efficiency in azeotropic distillation can stem from several factors. Here's a systematic approach to troubleshoot the issue:

- Inappropriate Entrainer Selection: The chosen entrainer may not be optimal for breaking the 1,2-BDO/EG azeotrope. The ideal entrainer should form a new, lower-boiling azeotrope with one of the glycols, which is then easily separated.
 - Solution: Verify the suitability of your entrainer. Effective entrainers for this separation include ethyl benzene, 3-heptanone, and diisobutyl ketone.[1] Consider screening

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alternative entrainers if the current one is ineffective.

- Incorrect Entrainer-to-Feed Ratio: An insufficient amount of entrainer will not fully break the azeotrope, while an excessive amount can lead to unnecessary energy consumption and larger column requirements.[1]
 - Solution: Optimize the entrainer-to-feed ratio. This often requires experimental iteration.
 Start with a recommended ratio from literature if available, and systematically vary it to find the optimal point for your specific conditions.
- Suboptimal Operating Conditions: Incorrect temperature, pressure, or reflux ratio can significantly impact separation.
 - Solution: Review and adjust the distillation parameters. Ensure the column is operating at
 the correct pressure to facilitate the formation and separation of the ternary azeotrope.
 The reflux ratio is a critical parameter that influences purity; a higher reflux ratio generally
 leads to better separation but at the cost of higher energy consumption.
- Column Inefficiency: The number of theoretical plates in your distillation column may be insufficient for the required separation.
 - Solution: Evaluate your column's efficiency. If necessary, use a column with a higher number of theoretical plates or consider using more efficient packing material. Rectification of ethylene glycol from 1,2-butanediol to 99% purity requires 55 actual plates, whereas azeotropic distillation with an agent yielding a relative volatility of 1.7 would only require 24 actual plates.[1]

Issue 2: Entrainer Recovery Problems in Extractive Distillation

Question: I am struggling to efficiently recover the solvent used in the extractive distillation of the 1,2-BDO/EG mixture. What could be the problem?

Answer:

Inefficient solvent recovery in extractive distillation is a common challenge. Here are the likely causes and their solutions:



- High Solvent Volatility: If the solvent has a boiling point too close to one of the glycols, it will be difficult to separate in the solvent recovery column.
 - Solution: Select a solvent with a significantly higher boiling point than both 1,2-BDO and EG. Sulfolane is an effective solvent for separating close-boiling alcohols due to its high boiling point and ability to alter the vapor pressure of one of the components.
- Thermal Degradation of the Solvent: High reboiler temperatures in the solvent recovery column can lead to the degradation of the solvent, reducing its effectiveness and contaminating the product.
 - Solution: Operate the solvent recovery column under vacuum to reduce the reboiler temperature. Monitor for any signs of solvent decomposition, such as color change or the formation of byproducts.
- Foaming: Some solvents can cause foaming in the distillation column, leading to operational instability and poor separation.
 - Solution: If foaming is observed, consider using anti-foaming agents. However, ensure they do not interfere with the final product purity. Adjusting the feed rate and reboiler duty can also sometimes mitigate foaming.

Issue 3: Inconsistent Product Purity in Pressure-Swing Distillation (PSD)

Question: The purity of my separated 1,2-BDO and EG is fluctuating when using pressureswing distillation. Why is this happening?

Answer:

Pressure-swing distillation relies on the sensitivity of the azeotropic composition to pressure changes.[2][3] Inconsistent purity can be attributed to:

- Pressure Fluctuations: The effectiveness of PSD is directly dependent on maintaining stable and distinct pressures in the two distillation columns.
 - Solution: Ensure your pressure control systems for both the high-pressure and lowpressure columns are robust and maintaining the setpoints with minimal deviation. Any



significant fluctuation will alter the azeotropic composition and affect the separation.

- Inadequate Pressure Difference: If the pressure difference between the two columns is not sufficient, the shift in the azeotropic composition will be minimal, leading to poor separation.
 - Solution: The change in azeotropic composition should be at least 5% over the pressure range, with 10% or more being ideal for a feasible PSD process.[4] Evaluate the vaporliquid equilibrium (VLE) data for the 1,2-BDO/EG system at different pressures to determine an optimal pressure differential.
- Improper Recycle Stream Composition: The composition of the recycle stream from one column to the other is critical for the overall process efficiency.
 - Solution: The distillate from the second column is typically recycled back to the first.[3][5]
 Ensure that the control strategy for the recycle stream maintains a consistent composition close to the azeotrope of the respective column.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating 1,2-Butanediol and ethylene glycol?

A1: The primary challenge lies in the formation of a minimum-boiling azeotrope.[6] This means that at a specific composition, the mixture boils at a constant temperature, and the vapor has the same composition as the liquid. Consequently, simple distillation cannot be used to separate the components beyond the azeotropic point. The boiling points of **1,2-butanediol** (192°C) and ethylene glycol (198°C) are also very close, further complicating separation by conventional distillation.[7]

Q2: What are the main techniques used to separate this azeotrope?

A2: The most common methods for separating the 1,2-BDO and EG azeotrope include:

- Azeotropic Distillation: An entrainer is added to form a new, lower-boiling azeotrope with one
 of the components, which is then easier to separate.[1]
- Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatility of the components, allowing for their separation.

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- Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to exploit the pressure-sensitive nature of the azeotrope.[2][3]
- Reactive Distillation: One of the components is selectively reacted to form a new compound
 with a significantly different boiling point, which can then be easily separated. This is
 considered a promising future direction for glycol purification.[8]

Q3: How do I choose the right separation technique for my application?

A3: The choice of separation technique depends on several factors, including the desired purity of the products, the scale of the operation, energy costs, and environmental considerations.

- Azeotropic and Extractive Distillation are often used in industrial-scale production.[8] They
 are effective but require an additional step for entrainer or solvent recovery.
- Pressure-Swing Distillation is advantageous as it does not require the addition of a third component.[2] However, it is only feasible if the azeotropic composition is sufficiently sensitive to pressure changes.[4]
- Reactive Distillation can be highly efficient as it combines reaction and separation in a single unit.[9][10] However, it requires a suitable and selective chemical reaction.
- Adsorptive separation is a viable option for small-scale production.[8]

Q4: Can you provide a summary of the effectiveness of different separation methods?

A4: The following table summarizes quantitative data on the purity and yield achievable with different separation methods for the 1,2-BDO and EG system.



Separation Method	Entrainer/Solv ent	Product Purity	Product Yield/Recovery	Reference
Azeotropic Distillation	EGO (proprietary solvent)	>99.99% EG, 99.9% 1,2-BDO	99.99% EG, 97.68% 1,2-BDO	[11]
Azeotropic Distillation	1-Octanol	99.90% EG, 99.30% 1,2-BDO	99.98% EG, 99.45% 1,2-BDO	[12]
Azeotropic Distillation	Ethyl Benzene	99.9% EG in overhead	-	[7]
Azeotropic Distillation	3-Heptanone	94.4% EG in vapor phase	-	[7]

Experimental Protocols

Protocol 1: Azeotropic Distillation using Ethyl Benzene

This protocol provides a general methodology for the laboratory-scale separation of 1,2-BDO and EG using ethyl benzene as an entrainer.

Materials:

- Mixture of **1,2-Butanediol** and Ethylene Glycol
- Ethyl Benzene (Entrainer)
- Distillation apparatus (round-bottom flask, distillation column with packing, condenser, receiving flask)
- · Heating mantle
- Temperature and pressure sensors
- Gas chromatograph (GC) for composition analysis

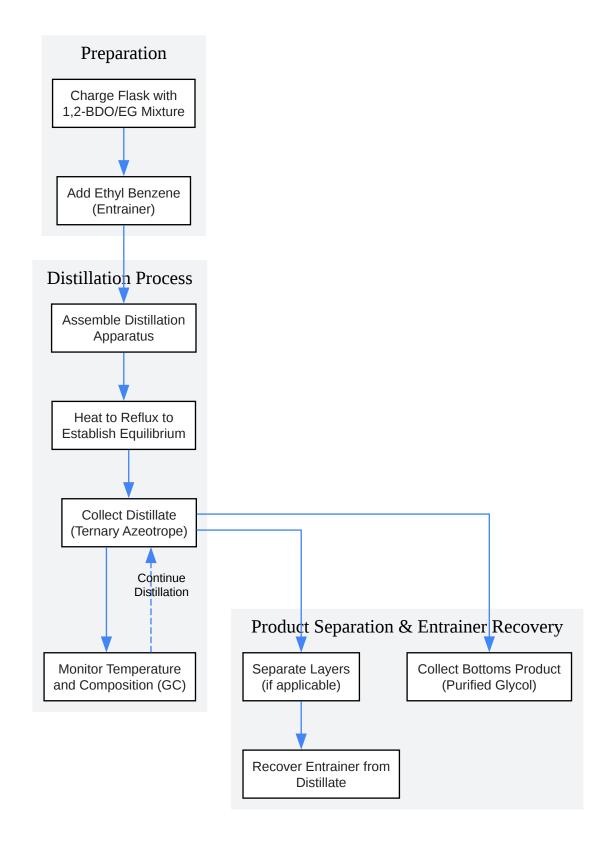
Procedure:



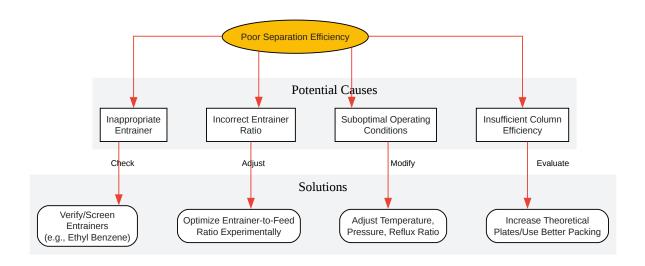
- Charge the Flask: Charge the round-bottom flask with a known quantity of the 1,2-BDO and EG mixture.
- Add Entrainer: Add ethyl benzene to the flask. A typical starting ratio is 1:1 by volume with the glycol mixture, but this should be optimized.
- Assemble Apparatus: Assemble the distillation apparatus, ensuring all joints are properly sealed.
- Heating and Reflux: Begin heating the mixture. Once boiling commences, allow the system to reflux for a period (e.g., 1 hour) to establish equilibrium.
- Distillation: Begin collecting the distillate. The overhead product will be the ternary azeotrope of ethyl benzene, water (if present), and one of the glycols (typically EG).
- Monitoring: Monitor the overhead temperature. A stable temperature indicates that the azeotrope is being distilled.
- Composition Analysis: Periodically take samples of the distillate and the bottoms product and analyze their composition using GC to track the separation progress.
- Separation of Layers: If the overhead product forms two liquid layers upon condensation, they can be separated by decantation.[1]
- Completion: Continue the distillation until the desired separation is achieved, as indicated by the composition of the bottoms product.
- Entrainer Recovery: The entrainer can be recovered from the distillate by further processing, such as a second distillation or liquid-liquid extraction.

Visualizations









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